2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride
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Overview
Description
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro group, and a phenyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-6-nitrobenzoic acid with aniline under specific conditions. The nitro group is reduced to an amino group, and the resulting compound is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluoro group can result in various substituted benzamides .
Scientific Research Applications
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-6-fluorobenzoic acid: This compound shares the fluoro and amino groups but lacks the phenyl group, making it less complex.
2-Fluoro-6-nitrobenzoic acid: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12ClFN2O |
---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
2-amino-6-fluoro-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H11FN2O.ClH/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9;/h1-8H,15H2,(H,16,17);1H |
InChI Key |
DOSJXEADSYGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N.Cl |
Origin of Product |
United States |
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